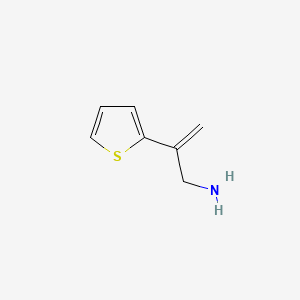

2-(2-Thienyl)allylamine

Description

Contextual Significance within Organic Synthesis

In the realm of organic synthesis, 2-(2-Thienyl)allylamine and its derivatives serve as valuable building blocks for the construction of more complex molecular architectures. The allylamine (B125299) portion of the molecule is particularly amenable to a variety of chemical transformations.

Recent research has highlighted the utility of allylamines in palladium-catalyzed reactions. For instance, a method for the intermolecular carboamination of allylamines has been developed, which allows for the creation of valuable vicinal diamines. rsc.org This process utilizes a picolinamide (B142947) auxiliary to direct the regioselectivity and stabilize key intermediates. rsc.org While this specific study may not have used this compound directly, it showcases the synthetic potential of the allylamine functional group present in the compound.

Furthermore, the thiophene (B33073) ring itself is a versatile component in organic synthesis. Thienylallylamines can participate in intramolecular Diels-Alder reactions, leading to the formation of complex fused heterocyclic systems like thieno[2,3-f]isoindoles. iucr.orgthieme-connect.com These reactions often proceed through a sequence of steps including N-acylation, the Diels-Alder cycloaddition, and subsequent aromatization. thieme-connect.com The ability of the thiophene ring to act as a diene in such cycloaddition reactions opens up avenues for creating diverse and structurally intricate molecules. iucr.org

The synthesis of related thienyl compounds, such as 2-thiophenethiol, has been achieved through methods that highlight the reactivity of the thiophene ring, for example, by direct substitution of thiophene. orgsyn.org These synthetic strategies underscore the accessibility and chemical versatility of the thienyl moiety, which is a core component of this compound.

Emerging Relevance in Medicinal Chemistry Research

The thienyl-allylamine scaffold is gaining recognition for its potential in medicinal chemistry. Compounds containing thiophene and allylamine motifs have been investigated for a range of pharmacological activities, including anti-inflammatory, antimicrobial, and neuroprotective effects. ontosight.ai

The allylamine class of compounds, in general, is known for its antifungal properties. nih.gov For example, naftifine (B1207962) and terbinafine (B446) are well-established allylamine antifungal agents. nih.govdntb.gov.ua These compounds act by inhibiting squalene (B77637) epoxidase, a key enzyme in the fungal ergosterol (B1671047) biosynthesis pathway. dntb.gov.ua The investigation of novel allylamine derivatives, including those with a thienyl group, is a continuing area of research for new and improved antifungal treatments. nih.govacs.org

Thienopyridine derivatives, which can be synthesized from precursors like 2-(2-thienyl)ethylamine, are another class of compounds with significant medicinal applications. researchgate.net These compounds are known to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects, and are used in treatments for cardiovascular and central nervous system disorders. researchgate.net The synthesis of important drugs like Ticlopidine (B1205844) and Clopidogrel involves the use of 2-(2-thienyl)ethylamine, a close structural relative of this compound. researchgate.net

Furthermore, the metabolism of this compound has been studied, revealing the in vivo formation of novel metabolites such as 2-(2-thienyl)propionic acid. nih.gov Understanding the metabolic pathways of such compounds is crucial for their development as potential therapeutic agents. The structural motif of 2-phenethylamine and its derivatives, to which this compound is related, is a recurring theme in medicinal chemistry, with applications targeting a variety of receptors and enzymes. nih.gov

Historical Development within the Thienyl-Allylamine Class

The development of the thienyl-allylamine class of compounds is intertwined with the broader history of allylamine and thiophene chemistry. The synthesis of allylamine itself has been documented for over a century, with early methods involving the hydrolysis of allyl isothiocyanate. orgsyn.org

The exploration of allylamine derivatives as antifungal agents began in the latter half of the 20th century, leading to the discovery of potent compounds like naftifine and terbinafine. dntb.gov.ua This research spurred interest in synthesizing and evaluating a wide range of allylamine analogues, including those incorporating various heterocyclic rings to modulate their activity and properties.

The synthesis of benzo[b]thienylallylamine antimycotics represents a key development in this area, combining the established antifungal activity of the allylamine pharmacophore with the chemical properties of the benzo[b]thiophene ring system. acs.org Research into the structure-activity relationships of these compounds has provided valuable insights for the design of new antifungal agents. acs.org

More recently, synthetic methodologies have focused on creating complex heterocyclic structures from thienylallylamine precursors. The intramolecular Diels-Alder vinylarene (IMDAV) reaction has emerged as a powerful tool for constructing thieno[2,3-f]isoindoles from 3-(thien-2-yl)- and 3-(thien-3-yl)allylamines. thieme-connect.com This approach allows for the generation of functionally substituted heterocyclic compounds that are of interest for further biological screening. thieme-connect.com

The historical progression of research on thienyl-allylamines demonstrates a shift from the synthesis of simple derivatives to the strategic design and construction of complex molecules with specific biological targets in mind. This evolution reflects the growing appreciation for the thienyl-allylamine scaffold as a versatile platform in both synthetic and medicinal chemistry.

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

99605-71-7 |

|---|---|

Formule moléculaire |

C7H9NS |

Poids moléculaire |

139.22 g/mol |

Nom IUPAC |

2-thiophen-2-ylprop-2-en-1-amine |

InChI |

InChI=1S/C7H9NS/c1-6(5-8)7-3-2-4-9-7/h2-4H,1,5,8H2 |

Clé InChI |

BDANGHOEUJLGFD-UHFFFAOYSA-N |

SMILES |

C=C(CN)C1=CC=CS1 |

SMILES canonique |

C=C(CN)C1=CC=CS1 |

Autres numéros CAS |

99605-71-7 |

Synonymes |

2-(2-thienyl)allylamine 2-TAA |

Origine du produit |

United States |

Synthetic Methodologies and Preparative Routes for 2 2 Thienyl Allylamine

Classical and Established Synthetic Approaches

Condensation and Reduction Protocols from Thienyl Aldehydes and Ketones

A straightforward and established method for the synthesis of N-allylthiophenamines, including 2-(2-thienyl)allylamine, involves a two-step sequence starting from the corresponding thienyl aldehydes or ketones. rsc.org The initial step is a condensation reaction between the carbonyl compound and allylamine (B125299) to form an intermediate imine. This is followed by the reduction of the imine to the desired secondary amine. rsc.org

A common reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄). rsc.org This method has been shown to produce N-allylamines in good yields, ranging from 77% to 90%. rsc.org The resulting N-allyl derivatives are generally stable at room temperature. rsc.org

For instance, the reaction of 2-thiophenecarboxaldehyde with allylamine would yield the corresponding N-allyl-N-(2-thienylmethyl)amine after reduction. This approach is versatile and can be applied to various substituted thienyl aldehydes and ketones to produce a library of N-allylthiophenamines. rsc.org

| Starting Material | Product | Yield (%) | Reference |

| Thienaldehydes or Thienylketones | N-allylamines | 77-90 | rsc.org |

Electrochemical Reduction of Related Nitrovinyl Thiophenes

The electrochemical reduction of nitrovinyl thiophenes presents another pathway to thienylethylamines. Specifically, the electrochemical reduction of 2-(2-nitrovinyl)thiophene (B151962) has been reported to yield 2-(2-thienyl)ethylamine. google.com This method offers an alternative to chemical reducing agents. google.com

While the direct synthesis of this compound via this specific route is not explicitly detailed in the provided information, the reduction of the nitro group to an amine is a key transformation. It is conceivable that a related precursor, such as a nitro-substituted thienyl allyl compound, could potentially be reduced electrochemically to afford this compound. Further research would be needed to validate this specific application.

A related chemical reduction method employs a boron-containing reducing agent, such as diborane, for the reduction of 2-(2-nitrovinyl)thiophene to 2-(2-thienyl)ethylamine. google.com This process is carried out in an inert organic solvent at temperatures between 8°C and 15°C for 1 to 40 hours. google.com

Catalytic Hydrogenation of Thienylacetonitriles

Catalytic hydrogenation is a widely used and efficient method for the reduction of various functional groups, including nitriles. elsevier.comscielo.br The reduction of 2-cyanomethyl thiophene (B33073) (thienylacetonitrile) using reducing agents like lithium aluminum hydride is a known route to 2-(2-thienyl)ethylamine. epo.org

While the direct catalytic hydrogenation of a thienylacetonitrile precursor to this compound is not explicitly described, this methodology is a cornerstone of amine synthesis. elsevier.com The general principle involves the reduction of the nitrile group to a primary amine in the presence of a metal catalyst and a hydrogen source. rsc.orgrsc.org The choice of catalyst, solvent, and reaction conditions can be optimized to achieve high yields and selectivity. scielo.brrsc.org

| Substrate | Catalyst | Reductant | Product |

| Nitriles | Metal Catalyst (e.g., Ni, Pd, Pt, Ru) | H₂ | Primary Amines |

Routes from 2-(2-Thienyl)ethanol Derivatives

Another synthetic strategy involves the use of 2-(2-thienyl)ethanol and its derivatives. google.compatsnap.com One such route converts 2-(2-thienyl)ethanol into a suitable leaving group, such as a paratoluene sulfonate. This intermediate can then undergo nucleophilic substitution with an appropriate amine, followed by further transformations to yield the desired product. For example, benzylation with o-chlorobenzylamine has been used in the synthesis of ticlopidine (B1205844) precursors. google.com

This approach highlights the versatility of 2-(2-thienyl)ethanol as a starting material for accessing various thienylethylamine derivatives. patsnap.com By selecting the appropriate amine nucleophile, it is plausible that this strategy could be adapted for the synthesis of this compound.

Modern and Catalytic Synthetic Strategies

Transition Metal-Catalyzed Transformations (e.g., Palladium-catalyzed allylic alkylation)

Modern synthetic chemistry has seen the rise of powerful transition metal-catalyzed reactions for the formation of carbon-nitrogen bonds. nih.gov Palladium-catalyzed allylic alkylation, also known as the Tsuji-Trost reaction, is a prominent example of such a transformation. mdpi.comnih.gov This reaction involves the coupling of an allylic substrate with a nucleophile in the presence of a palladium catalyst. rsc.orgnih.govthieme-connect.de

In the context of synthesizing this compound, a palladium-catalyzed allylic amination could be envisioned. This would involve the reaction of an allylic substrate with a thiophene-containing amine or, conversely, a thienyl-containing allylic substrate with an amine. The direct coupling of allylic C-H bonds with amines is a significant challenge in synthesis, but palladium catalysis has shown promise in achieving this transformation. researchgate.net

The chemoselectivity of palladium-catalyzed allylic alkylation can be controlled. For instance, in reactions involving both allylic alcohols and allylamines, allylamines are generally more reactive. jst.go.jp However, the addition of a boronic acid can reverse this selectivity, favoring the reaction of the allylic alcohol. jst.go.jp

The development of new ligands and catalyst systems continues to expand the scope and efficiency of transition metal-catalyzed aminations, offering potential new routes to compounds like this compound. acs.org

Visible-Light Promoted Multi-component and Tandem Reaction Sequences

Visible-light photoredox catalysis has emerged as a powerful tool for the construction of complex molecular architectures under mild conditions. One notable application is in multi-component and tandem reactions, which allow for the formation of multiple chemical bonds in a single operation, enhancing synthetic efficiency.

A significant development in this area is the visible-light-promoted three-component tandem reaction for the synthesis of difluoromethylated oxazolidin-2-imines. nih.govorganic-chemistry.org In a study by Bao et al. (2020), this compound (also referred to as 2-thienyl allylamine) was successfully employed as a substrate in this reaction. The process involves the reaction of an allylamine, a difluoromethylation reagent (2-BTSO₂CF₂H, where BT = Benzothiazole), and an isocyanate, irradiated by visible light. nih.govorganic-chemistry.org This tandem sequence first involves the radical addition of the difluoromethyl group to the allylamine, followed by an intramolecular cyclization with the isocyanate to form the oxazolidin-2-imine ring. nih.govorganic-chemistry.org

The reaction demonstrated good functional group tolerance, with this compound yielding the corresponding difluoromethylated oxazolidin-2-imine derivative in moderate to good yields. nih.govorganic-chemistry.org This highlights the utility of visible-light-mediated radical reactions for the functionalization of allylamine scaffolds, including those with heterocyclic moieties like thiophene. The use of visible light provides a green and sustainable alternative to traditional synthetic methods, often avoiding harsh reagents and high temperatures. chinesechemsoc.org

The general applicability of such three-component reactions under photoredox catalysis for the synthesis of functionalized 2-oxazolidinones from allylamines has also been reported, further underscoring the versatility of this approach. nih.gov These methods showcase the potential for creating diverse libraries of compounds from readily available starting materials like this compound.

Table 1: Visible-Light Promoted Three-Component Reaction of this compound

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Yield | Reference |

| This compound | 2-BTSO₂CF₂H | Isocyanate | CF₂H-containing oxazolidin-2-imine | Moderate to Good | nih.govorganic-chemistry.org |

Asymmetric Synthesis Considerations Utilizing Allylamine Substrates

The synthesis of chiral amines is of paramount importance in the pharmaceutical industry, as the stereochemistry of a molecule often dictates its biological activity. Asymmetric synthesis of allylamines, including derivatives like this compound, is a field of intensive research. Various strategies have been developed, primarily relying on transition-metal catalysis with chiral ligands to control the enantioselectivity of the C-N bond formation.

Transition-Metal Catalyzed Allylic Amination:

A prominent method for the asymmetric synthesis of allylic amines is the transition-metal-catalyzed allylic amination. This reaction typically involves a metal catalyst (e.g., Palladium, Iridium, Copper, Rhodium) and a chiral ligand that coordinates to the metal center, creating a chiral environment that directs the approach of the amine nucleophile to the allylic substrate.

Palladium Catalysis: Palladium-catalyzed asymmetric allylic amination (AAA) is a well-established method. nih.gov Chiral ligands, such as those based on phosphines (e.g., BINAP derivatives) or P,N-ligands (e.g., phosphino-oxazolines), are commonly employed to induce high enantioselectivity. nih.govbeilstein-journals.org These catalysts have been successfully used for the amination of a wide variety of allylic substrates with various nitrogen nucleophiles, including sulfonamides, imides, and amines. nih.gov The choice of solvent and base can also be critical in optimizing both yield and enantiomeric excess (ee). nih.gov

Iridium Catalysis: Iridium catalysts, often modified with chiral phosphoramidite (B1245037) or bisphosphine ligands like (S)-tol-BINAP, have shown remarkable efficiency and regioselectivity in allylic amination. nih.gov A key advantage of some iridium systems is their ability to catalyze the reaction of less nucleophilic aromatic amines and to achieve complete branched regioselectivity, which is crucial for creating specific stereocenters. nih.gov

Copper Catalysis: Copper-catalyzed asymmetric methods offer a more economical alternative to those using precious metals like palladium or iridium. louisiana.edu Novel methods utilizing copper compounds in conjunction with chiral ligands, such as chiral BINAM, have been developed for the asymmetric allylic C-H amination of alkenes with N-arylhydroxylamines. louisiana.edursc.org This approach avoids the need for pre-functionalized allylic substrates. rsc.org

Rhodium Catalysis: Rhodium catalysts have been employed for the enantioselective addition of organoboron reagents to imines, which can be a route to chiral allylic amines. organic-chemistry.org Additionally, rhodium-catalyzed asymmetric hydrogenation of prochiral allylamines, assisted by CO₂, has been shown to be a viable strategy for producing chiral amines with good enantioselectivity. rsc.org

Considerations for this compound:

While many examples in the literature focus on N-phenyl or N-benzyl allylamines, the principles are applicable to the asymmetric synthesis of derivatives from this compound. The thiophene ring, being an electron-rich aromatic system, can influence the electronic properties of the allyl system and its interaction with the metal catalyst. Therefore, optimization of reaction conditions, including the choice of catalyst, ligand, and solvent, would be necessary to achieve high enantioselectivity for a specific transformation involving this compound. The development of a catalytic system that tolerates the sulfur atom in the thiophene ring without catalyst deactivation is also a key consideration.

Table 2: Overview of Catalytic Systems for Asymmetric Allylic Amination

| Metal Catalyst | Common Chiral Ligand Types | Key Features | Reference |

| Palladium (Pd) | Phosphino-oxazolines (PHOX), BINAP derivatives | Well-established, versatile for various N-nucleophiles. | nih.govbeilstein-journals.org |

| Iridium (Ir) | (S)-tol-BINAP, SEGPHOS | High branched regioselectivity, suitable for aromatic amines. | nih.gov |

| Copper (Cu) | BINAM | Economical, useful for allylic C-H amination. | louisiana.edursc.org |

| Rhodium (Rh) | Bisphosphines | Used in asymmetric hydrogenation of allylamines. | rsc.org |

Chemical Reactivity and Derivatization of 2 2 Thienyl Allylamine

Reactions at the Allylic Amine Moiety

The allylic amine portion of the molecule is a primary site for various transformations, including nucleophilic attacks, cycloadditions, and directed functionalizations.

The primary amine in 2-(2-Thienyl)allylamine is nucleophilic and readily participates in addition and substitution reactions. It can react with electrophiles such as alkyl halides to form secondary and tertiary amines, or with acid chlorides and anhydrides to produce amides. chemistryguru.com.sgcommonorganicchemistry.com These reactions are fundamental for introducing new functional groups and building more complex molecular scaffolds.

A notable transformation is the visible-light-promoted three-component tandem reaction where 2-thienyl allylamine (B125299) reacts with isocyanates and a difluoromethylation reagent in the presence of a ruthenium photocatalyst. rsc.org This process results in the formation of complex difluoromethylated oxazolidin-2-imines in moderate to good yields, showcasing the amine's ability to engage in sophisticated, multicomponent radical pathways. rsc.org Furthermore, studies on the metabolism of this compound have identified the formation of 2-(2-thienyl)propionic acid, a novel metabolite. nih.gov This biotransformation suggests a pathway involving the loss of the amine group followed by the reduction of the double bond. nih.gov

The combination of the allyl group and the thiophene (B33073) ring in derivatives of this compound allows for participation in cycloaddition reactions. A significant example is the intramolecular Diels–Alder-type (IMDAV) reaction. iucr.orgnih.gov In this process, a derivative like N-aryl-N-[(2E)-3-(5-methylthiophen-2-yl)prop-2-en-1-yl]amine first reacts with a dienophile, such as phenylmaleic anhydride (B1165640). iucr.org The initial step is a nucleophilic attack by the amine onto the anhydride, forming an amide intermediate. nih.gov This intermediate then undergoes a spontaneous intramolecular [4+2] cycloaddition, where the thiophene ring acts as the diene and the newly formed maleimide (B117702) double bond acts as the dienophile. iucr.orgnih.gov This reaction proceeds regio- and stereoselectively to create complex, fused tricyclic systems containing thiophene, cyclohexene, and pyrrolidine (B122466) rings. iucr.orgiucr.org

The table below details the reactants and products of such an IMDAV reaction.

| Allylamine Derivative | Dienophile | Reaction Type | Product | Reference |

|---|---|---|---|---|

| N-[(2E)-3-(5-methylthiophen-2-yl)prop-2-en-1-yl]aniline | Phenylmaleic anhydride | IMDAV Reaction | (3aSR,4SR,4aSR,7aSR)-2-Methyl-5-oxo-4,6-diphenyl-4,4a,5,6,7,7a-hexahydro-3aH-thieno[2,3-f]isoindole-4-carboxylic acid | iucr.orgnih.gov |

General allylamines can also undergo other forms of cycloadditions. For instance, radical-triggered cascade reactions can lead to the synthesis of various heterocyclic scaffolds. rsc.org Photoinduced cobaloxime catalysis enables a dehydrogenative α,γ-diphosphinylation of allylamines with secondary phosphine (B1218219) oxides, proceeding through a radical mechanism to form α-amino diphosphine dioxides. acs.org

The primary amine of this compound can be readily converted into an amide, a crucial transformation that serves two purposes: it introduces a stable functional group and creates a directing group for C-H functionalization. chemistryguru.com.sglibretexts.org Amidation is typically achieved by reacting the amine with an acid chloride or a carboxylic acid activated with a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC). commonorganicchemistry.comlibretexts.org

Once formed, certain amide groups can direct transition-metal catalysts to activate and functionalize specific C-H bonds. For example, a picolinamide (B142947) auxiliary can direct palladium-catalyzed intermolecular carboamination of the allyl group, leading to the synthesis of valuable vicinal diamines with high regioselectivity. rsc.org Similarly, an isoquinoline-1-carboxamide (B73039) directing group has been used in the palladium-catalyzed olefinic C-H alkylation of allylamines. mdpi.com These directed reactions provide a powerful strategy for precise molecular editing, allowing for the introduction of aryl or alkyl groups at positions that would otherwise be unreactive.

Transformations Involving the Thiophene Ring

The thiophene ring is an electron-rich aromatic system susceptible to a variety of transformations, including electrophilic substitution, metallation, and transition-metal-catalyzed cross-coupling reactions. bohrium.comresearchgate.net

Functional group interconversion refers to the transformation of one functional group into another, a cornerstone of organic synthesis for modifying molecular properties and reactivity. wikipedia.orgsolubilityofthings.com For a derivative of this compound, the thiophene ring can undergo various such transformations. A common first step is halogenation, for instance, the regioselective bromination at the 5-position of the thiophene ring using N-bromosuccinimide (NBS). d-nb.info

This newly installed bromo group serves as a versatile handle for further reactions. It can be converted into other functional groups via nucleophilic substitution or, more commonly, through metallation. Reaction with strong bases like n-butyllithium generates a thienyllithium species, which can then react with a wide range of electrophiles (e.g., CO₂, aldehydes, ketones) to introduce new carbon-based functionalities. researchgate.net This approach allows for the systematic modification of the thiophene ring, enabling the synthesis of a diverse library of compounds from a common intermediate.

Halogenated thiophene derivatives are excellent substrates for transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide, is particularly effective for forming new carbon-carbon bonds on the thiophene ring. nih.gov For example, a 5-bromo-thienyl derivative of the parent amine can be coupled with various arylboronic acids in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), to yield 5-aryl-thiophene derivatives. d-nb.infonih.gov This reaction is highly versatile due to its mild conditions and tolerance of a wide range of functional groups. nih.gov

The table below illustrates potential Suzuki cross-coupling reactions on a hypothetical 5-bromo-thienyl derivative.

| Aryl Boronic Acid | Catalyst | Typical Conditions | Resulting Product Structure | Reference |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Toluene, 90 °C | 5-Phenyl-2-(allylamino)thiophene derivative | nih.gov |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Aqueous 1,4-dioxane | 5-(4-Methoxyphenyl)-2-(allylamino)thiophene derivative | nih.gov |

| 3-Nitrophenylboronic acid | Pd(OAc)₂ / (o-tolyl)₃P | Toluene/H₂O | 5-(3-Nitrophenyl)-2-(allylamino)thiophene derivative | organic-chemistry.org |

| 2-Naphthylboronic acid | Pd(PPh₃)₄ | Toluene, 90 °C | 5-(2-Naphthyl)-2-(allylamino)thiophene derivative | nih.gov |

Annulation reactions, which build new rings onto an existing structure, are another powerful tool for modifying the thiophene core. Iridium-catalyzed annulation reactions can fuse coumarin-type frameworks onto thiophenes using carboxylic acids. researchgate.net Rhodium-catalyzed cascade C-H annulation provides access to planar thienoacenes, which are of interest for materials science. researchgate.net Furthermore, methods using sodium sulfide (B99878) can promote thiophene annulations to synthesize acene(di)thiophenes, which have applications as organic semiconductors. acs.org

Synthesis of Advanced Heterocyclic Scaffolds Utilizing this compound as a Precursor

A significant application of 3-(thien-2-yl)allylamines, including this compound, is in the synthesis of the thieno[2,3-f]isoindole core. chim.itscribd.comorganic-chemistry.org This transformation is efficiently achieved through a domino reaction sequence that leverages an intramolecular Diels-Alder vinylarene (IMDAV) reaction. chim.itchemicalbook.comsci-hub.se The process is initiated by the acylation of the primary amine of the thienylallylamine with a suitable dienophile, such as maleic anhydride or its derivatives. chim.itorganic-chemistry.org This is immediately followed by an intramolecular [4+2] cycloaddition, where the vinylthiophene moiety acts as the diene. chim.it

This key IMDAV step is noted for its high degree of diastereoselectivity, proceeding through an exo-transition state to yield a single diastereomer of the resulting hexahydro-3aH-thieno[2,3-f]isoindole-4-carboxylic acid in excellent yields. chim.itorganic-chemistry.orgcsic.es The reaction conditions can influence the final product; for instance, conducting the reaction in boiling benzene (B151609) leads to completion within three hours, though it may produce slight impurities of byproducts with an aromatized thiophene ring. chim.it Conversely, carrying out the reaction at room temperature takes several days but avoids the final proton migration (H-shift), preserving the initial cycloadduct. chim.it This method's robustness has been demonstrated with a variety of anhydrides and α,β-unsaturated acid chlorides, establishing it as a powerful tool for creating functionally substituted thieno[2,3-f]isoindoles. scribd.comorganic-chemistry.org

Table 1: Synthesis of Thieno[2,3-f]isoindole Derivatives via IMDAV Reaction

| Reactant 1 | Reactant 2 | Key Reaction Type | Product Core Structure | Key Findings | Reference(s) |

|---|---|---|---|---|---|

| 3-(Thien-2-yl)allylamines | Maleic anhydride | Acylation / IMDAV | 4,4a,5,6,7,7a-hexahydro-3aH-thieno[2,3-f]isoindole-4-carboxylic acid | High diastereoselectivity; excellent yields; single diastereoisomer formed via exo-transition state. | chim.itorganic-chemistry.org |

| 3-(Thien-2-yl)allylamines | Trifluoromethylmaleic anhydride | Acylation / IMDAV | Trifluoromethyl-substituted thieno[2,3-f]isoindole carboxylic acids | Reaction proceeds via a two-step sequence: acylation followed by IMDAV. | organic-chemistry.org |

This compound serves as a key substrate in a visible-light-promoted, three-component tandem reaction to synthesize difluoromethylated oxazolidin-2-imines. mdpi.comchinesechemsoc.org This modern synthetic method combines an aryl allylamine, a difluoromethylation reagent (2-BTSO2CF2H, where BT is benzothiazole), and an isocyanate under mild conditions. mdpi.comresearchgate.net The reaction is catalyzed by a photocatalyst like Ru(bpy)3Cl2·6H2O and is irradiated with blue LEDs. chinesechemsoc.org

The process is notable for its good functional group tolerance. mdpi.comchinesechemsoc.org Research has shown that 2-thienyl allylamine can be successfully employed in this transformation to produce the corresponding CF2H-containing oxazolidin-2-imine in moderate to good yields. mdpi.comchinesechemsoc.org The proposed mechanism involves the formation of a urea (B33335) intermediate, which then undergoes cyclization to form the final product. researchgate.net Quantum chemical calculations have been used to elucidate the mechanism and explain the high selectivity of this transformation. mdpi.comchinesechemsoc.org

Table 2: Three-Component Synthesis of a Difluoromethylated Oxazolidin-2-imine

| Allylamine Substrate | Reagents | Catalyst/Conditions | Product | Yield | Reference(s) |

|---|

While direct, single-step syntheses of imidazolines and pyrazolines from this compound are not prominently featured in the surveyed literature, related methodologies highlight plausible pathways for its use as a precursor in multi-step or analogous reactions.

Imidazolines: A recently developed, highly enantioselective method for producing chiral 2-substituted imidazolines involves the hydroamidination of nitriles with allylamines, catalyzed by rare-earth metal complexes. chinesechemsoc.org This atom-economical approach combines an allylamine and a nitrile to form a chiral imidazoline (B1206853). chinesechemsoc.org Studies have demonstrated that this reaction works with thienyl-substituted nitriles to give the corresponding thienyl-imidazolines in good yields and high enantioselectivity. chinesechemsoc.org Although this compound was not specifically listed as the amine substrate in the study, the reaction's generality for various allylamines suggests its potential applicability. chinesechemsoc.org Traditional methods for imidazoline synthesis typically involve the condensation of a 1,2-diamine with partners like aldehydes, esters, or nitriles. mdpi.com Another strategy involves the palladium-catalyzed carboamination of N-allylureas, which can be prepared from allylamines. nih.gov

Pyrazolines: The most common and well-established method for synthesizing 2-pyrazolines involves the cyclization reaction between α,β-unsaturated ketones (chalcones) and hydrazine (B178648) derivatives. chim.itresearchgate.netresearchgate.net Research has specifically detailed the synthesis of pyrazolines containing a thienyl group. mdpi.com This is achieved by first performing a Claisen-Schmidt condensation of 2-acetylthiophene (B1664040) with an appropriate aldehyde to form a 1-(2-thienyl)-3-aryl-2-propen-1-one (a thienyl chalcone). mdpi.com This chalcone (B49325) intermediate is then reacted with hydrazine hydrate (B1144303) to yield the final 3-(2-thienyl)-5-aryl-2-pyrazoline. mdpi.comtubitak.gov.tr This demonstrates a reliable, albeit indirect, synthetic route from a thiophene-containing starting material to a thienyl-substituted pyrazoline.

Table 3: Relevant Synthetic Routes for Thienyl-Substituted Heterocycles

| Target Heterocycle | General Method | Precursors | Key Features | Relevance to this compound | Reference(s) |

|---|---|---|---|---|---|

| Chiral Imidazolines | Rare-Earth Metal-Catalyzed Hydroamidination | Allylamines + Nitriles (including thienyl nitriles) | Atom-economical, highly enantioselective. | Demonstrates a direct route from allylamines to imidazolines; applicable in principle. | chinesechemsoc.org |

Preclinical Biological and Pharmacological Investigations of 2 2 Thienyl Allylamine and Its Derivatives

In vitro Mechanistic Studies and Target Identification

The initial stages of drug discovery for 2-(2-thienyl)allylamine and its derivatives have focused on understanding their interaction with biological systems at a molecular and cellular level.

Enzyme Inhibition Studies

The primary mechanism of action for many allylamine (B125299) antifungal agents is the inhibition of squalene (B77637) epoxidase, a critical enzyme in the fungal ergosterol (B1671047) biosynthesis pathway. nih.govmdpi.com This inhibition leads to a deficiency in ergosterol, a vital component of the fungal cell membrane, and a toxic accumulation of squalene, ultimately resulting in cell death. mdpi.comportlandpress.com

Squalene Epoxidase Inhibition by Related Allylamines : Studies on allylamine antifungals like naftifine (B1207962) and terbinafine (B446) have demonstrated their potent, non-competitive inhibition of squalene epoxidase in various fungi. asm.orgnih.gov For instance, terbinafine is a highly potent inhibitor of squalene epoxidase from Trichophyton rubrum, with a 50% inhibitory concentration (IC50) of 15.8 nM. asm.orgasm.org Naftifine exhibits a lower potency with an IC50 of 114.6 nM against the same enzyme. asm.orgasm.org The tertiary amino structure and the tert-alkyl side chain of compounds like terbinafine are crucial for their high potency. asm.orgasm.org Allylamines show a high degree of selectivity for the fungal enzyme over its mammalian counterpart, which is a key factor in their therapeutic profile. nih.govportlandpress.com

Dopamine (B1211576) β-hydroxylase Inhibition : While the primary focus for allylamines has been on antifungal activity, some derivatives containing a thienyl group have been investigated as inhibitors of other enzymes. For example, 1-(2-thienylalkyl)imidazole-2(3H)-thiones have been identified as potent competitive inhibitors of dopamine β-hydroxylase (DBH). nih.gov This enzyme is responsible for the conversion of dopamine to norepinephrine. nih.gov The thienyl group in these compounds plays a significant role in their inhibitory activity. nih.gov Another compound, Nepicastat (SYN117), is a potent and selective inhibitor of both bovine and human dopamine-β-hydroxylase with IC50 values of 8.5 nM and 9 nM, respectively. medchemexpress.com

Table 1: Enzyme Inhibition by Allylamine Derivatives

| Compound/Class | Target Enzyme | Inhibition Type | Potency (IC50/Ki) | Organism/Source |

|---|---|---|---|---|

| Terbinafine | Squalene Epoxidase | Non-competitive | 15.8 nM (IC50) | Trichophyton rubrum asm.orgasm.org |

| Naftifine | Squalene Epoxidase | Non-competitive | 114.6 nM (IC50) | Trichophyton rubrum asm.orgasm.org |

| Naftifine | Squalene Epoxidase | Non-competitive | 1.1 µM (Ki) | Candida albicans nih.gov |

| SF 86-327 | Squalene Epoxidase | Non-competitive | 0.03 µM (Ki) | Candida albicans nih.gov |

| 1-(2-Thienylalkyl)imidazole-2(3H)-thiones | Dopamine β-hydroxylase | Competitive | - | Bovine nih.gov |

| Nepicastat (SYN117) | Dopamine β-hydroxylase | - | 8.5 nM (IC50) | Bovine medchemexpress.com |

| Nepicastat (SYN117) | Dopamine β-hydroxylase | - | 9 nM (IC50) | Human medchemexpress.com |

Cellular Pathway Modulation in Model Systems

The enzymatic inhibition by this compound and its derivatives translates to the modulation of various cellular pathways.

Ergosterol Biosynthesis Pathway : The inhibition of squalene epoxidase directly disrupts the ergosterol biosynthesis pathway in fungi. mdpi.com This leads to a depletion of ergosterol and an accumulation of squalene within the fungal cells, altering cell membrane fluidity and function, and ultimately leading to cell death. mdpi.comportlandpress.com

Signal Transduction Pathways : Some derivatives have been shown to modulate signaling pathways. For instance, certain chromone (B188151) derivatives, which can be structurally related to the core scaffolds of some biologically active compounds, have been found to target MAP kinases like p38α and MEK1, which are involved in essential cellular signal transduction pathways. gu.se Additionally, 2-aminothiophene derivatives have been identified as positive allosteric modulators of the glucagon-like peptide 1 receptor (GLP-1R), enhancing its activity in a cell-based assay. nih.gov

Lipid Metabolism : In mice, the allylamine derivative colesevelam (B1170362) hydrochloride, a bile acid sequestrant, has been shown to induce hepatic de novo lipogenesis through pathways involving the farnesoid X receptor (FXR) and liver X receptor alpha (LXRα). nih.gov This suggests a potential role for allylamine structures in modulating lipid metabolism.

Cell-Based Efficacy Assays

The efficacy of this compound derivatives has been evaluated in various cell-based assays, primarily focusing on their antimicrobial properties.

Antifungal Activity : Allylamine derivatives, such as terbinafine, exhibit potent in vitro activity against a broad spectrum of fungi. nih.gov Terbinafine is highly active against dermatophytes, aspergilli, and Sporothrix schenckii. nih.gov Its action is primarily fungicidal against filamentous fungi and some yeasts like Candida parapsilosis, while it is fungistatic against Candida albicans. nih.gov The antifungal activity of terbinafine is pH-dependent, increasing with higher pH values. nih.gov Other studies have shown that homoallylamine derivatives are effective against dermatophytic fungi. researchgate.netconicet.gov.ar Some N-aryl-N-[1-(thien-2-yl)but-3-enyl]amines have also been synthesized and evaluated for their antifungal properties. conicet.gov.ar

Antibacterial Activity : While primarily known for their antifungal effects, some allylamine derivatives have also demonstrated antibacterial activity. academicjournals.org For example, certain γ-aminoether derivatives and allylamines have shown inhibitory effects against Gram-negative and Gram-positive bacteria. academicjournals.org One allylamine derivative was particularly effective against Enterococcus faecalis. academicjournals.org Additionally, some synthesized 5-(2-thienyl)-1,2,4-triazole and 5-(2-thienyl)-1,3,4-oxadiazole derivatives have displayed broad-spectrum antibacterial activity. nih.gov

Table 2: In Vitro Antimicrobial Activity of Allylamine and Thienyl Derivatives

| Compound/Class | Organism | Activity Type | MIC/IC50/Zone of Inhibition |

|---|---|---|---|

| Terbinafine | Dermatophytes | Antifungal | MIC: 0.001 to 0.01 µg/ml nih.gov |

| Terbinafine | Aspergilli | Antifungal | MIC: 0.05 to 1.56 µg/ml nih.gov |

| Terbinafine | Sporothrix schenckii | Antifungal | MIC: 0.1 to 0.4 µg/ml nih.gov |

| Terbinafine | Candida albicans | Fungistatic | MIC: 0.1 to >100 µg/ml nih.gov |

| Terbinafine | Candida parapsilosis | Fungicidal | - |

| Homoallylamine Derivatives | Dermatophytes | Antifungal | - researchgate.net |

| Allylamine 8a | Enterococcus faecalis | Antibacterial | MIC: 125 ppm, MBC: 250 ppm academicjournals.org |

| 5-(2-Thienyl)-1,2,4-triazole/1,3,4-oxadiazole Derivatives | Gram-positive & Gram-negative bacteria | Antibacterial | Varied, with some showing broad-spectrum activity nih.gov |

In vivo Efficacy Studies in Animal Models

Following promising in vitro results, the investigation of this compound and its derivatives has progressed to in vivo studies in animal models to assess their metabolic fate and efficacy.

Metabolic Fate and Biotransformation Pathways in Rodent Models

Understanding the metabolism of these compounds is crucial for their development as therapeutic agents.

Metabolism of this compound in Rats : A study on the metabolism of this compound hydrochloride in rats identified a novel metabolite, 2-(2-thienyl)propionic acid. nih.gov Mass spectral analysis suggested that the formation of this metabolite involves the loss of the amine group followed by the reduction of the double bond. nih.gov

Metabolism of Related Thienyl Derivatives in Rats : The metabolic fate of another dopamine agonist, 2-(N-propyl-N-2-thienylethylamino)-5-hydroxytetralin, has been studied in rats. capes.gov.brnih.gov This compound was found to be almost completely metabolized before excretion, with less than 0.5% of the parent compound found in bile and urine. capes.gov.brnih.gov The primary route of excretion was bile. capes.gov.brnih.gov A major metabolite, accounting for a significant portion of the dose, was identified as the glucuronide of the parent compound. capes.gov.brnih.gov

General Metabolic Pathways : The metabolism of soyasapogenols, which share some structural features with complex natural products, has also been investigated in rats. The identified metabolic transformations included oxidation, dehydrogenation, hydrolysis, dehydration, deoxidization, phosphorylation, sulfation, and conjugation with cysteine. mdpi.com These pathways may provide insights into the potential biotransformation of other complex molecules.

Evaluation of Antimicrobial Activity in Experimental Infection Models

The in vitro antimicrobial activity of allylamine derivatives has been further validated in animal models of infection.

Antifungal Efficacy : Terbinafine has demonstrated efficacy in experimental fungal infections in laboratory animals. dntb.gov.ua Its in vivo activity reflects its potent in vitro antifungal profile. In a murine model of systemic Candida albicans infection, a 2-(2-oxo-morpholin-3-yl)-acetamide derivative showed significant reduction in fungal load in the kidneys. uantwerpen.be

Antibacterial Efficacy : While in vivo data specifically for this compound's antibacterial activity is limited in the provided context, the general class of allylamines has been noted for its potential in this area. For instance, naftifine has shown a synergistic antibacterial effect on MRSA in mouse models. mdpi.com

Anti-inflammatory and Analgesic Property Assessment in Rodent Models

The therapeutic potential of compounds related to this compound has been explored in various rodent models to assess their anti-inflammatory and analgesic properties. While direct studies on this compound are limited in this context, research on structurally similar compounds and derivatives provides valuable insights.

Derivatives of thienylallylamine have been investigated for their analgesic effects. For instance, the reaction of 3-(thien-2-yl)allylamines can produce thieno[2,3-f]isoindole derivatives, a class of compounds that has been studied for potential analgesic activity. researchgate.net Similarly, pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives, synthesized through reactions involving allylamines, have demonstrated analgesic properties in the "hot plate" and "writhing" tests in mice. researchgate.net In the writhing test, which involves inducing abdominal constrictions with a chemical irritant, some of these derivative compounds were found to be more active than aspirin. researchgate.net

General protocols for assessing analgesia in rodents, such as the hot plate test and acid-induced pain models, are standard for evaluating the efficacy of new chemical entities. ubc.cantnu.edumdpi.com These tests measure the animal's response to a painful stimulus, and a reduction in this response indicates an analgesic effect. ntnu.edumdpi.com

In the realm of anti-inflammatory research, various rodent models are employed, such as carrageenan-induced paw edema or croton oil-induced ear edema. mdpi.comnih.gov These models induce a localized inflammatory response, which can be quantified. mdpi.com The anti-inflammatory activity of a test compound is determined by its ability to reduce this swelling compared to a control group. nih.gov For example, studies on peptides like amylin and CGRP have shown their ability to reduce inflammation in mouse ear edema models. nih.gov While not directly thienylallylamine compounds, these studies exemplify the methodologies used. The anti-inflammatory effects of novel compounds are often compared to standard drugs like diclofenac. mdpi.com

The table below summarizes common rodent models used for these assessments.

| Test/Model | Assessed Property | Typical Procedure | Endpoint Measured |

| Acetic Acid-Induced Writhing Test | Analgesic | Intraperitoneal injection of acetic acid in mice to induce abdominal constrictions. researchgate.net | Number of writhes or stretches over a set time period. researchgate.net |

| Hot Plate Test | Analgesic | Placing the animal on a heated surface and measuring the time until it shows a pain response (e.g., licking paws, jumping). researchgate.net | Reaction latency time. researchgate.net |

| Carrageenan-Induced Paw Edema | Anti-inflammatory | Injection of carrageenan into the paw of a rat or mouse to induce swelling. mdpi.com | Change in paw volume over several hours. mdpi.com |

| Croton Oil-Induced Ear Edema | Anti-inflammatory | Topical application of croton oil to a mouse's ear to induce inflammation. nih.gov | Change in ear thickness or weight. nih.gov |

Exploratory Studies in Other Disease Models (e.g., potential anticancer activity of imidazoline (B1206853) derivatives)

The structural backbone of this compound lends itself to the synthesis of various heterocyclic derivatives, including those containing an imidazole (B134444) ring. Imidazole and its derivatives are recognized as a promising scaffold in medicinal chemistry due to their ability to bind with a variety of enzymes and receptors, leading to a wide range of biological activities, including anticancer effects. dovepress.comnih.gov

Numerous studies have investigated the anticancer potential of novel imidazole derivatives against various human cancer cell lines. dovepress.comfrontiersin.org For example, a series of newly synthesized imidazole derivatives demonstrated significant cytotoxic activity against human colon carcinoma (HCT-116), cervical carcinoma (HeLa), and breast adenocarcinoma (MCF-7) cell lines. dovepress.com One particular compound showed high potency against MCF-7 cells with an IC₅₀ value of 0.38 μM. dovepress.com The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition in vitro.

Further research has focused on creating hybrid molecules that incorporate the imidazole moiety. Imidazole-2-thiones linked to an acenaphthylenone scaffold have been synthesized and evaluated as potential dual DNA intercalators and topoisomerase II inhibitors. nih.gov Several of these compounds exhibited potent anticancer activity against breast cancer (MCF-7), liver cancer (HepG2), and colon cancer (HCT-116) cell lines. nih.gov Notably, two compounds, 5b and 5h, were found to be 1.5 and 3 times more active, respectively, than the standard anticancer drug doxorubicin (B1662922) against the MCF-7 cell line. nih.gov

The table below presents the anticancer activity of selected imidazoline derivatives from various studies.

| Compound Class | Cancer Cell Line | Activity (IC₅₀ in µM) | Reference |

| Imidazole Derivative (C14) | Breast (MCF-7) | 0.38 | dovepress.com |

| Imidazole Derivative (C2) | Breast (MCF-7) | 0.75 | dovepress.com |

| Imidazole Derivative (C2) | Lung (A549) | 4.37 | dovepress.com |

| Imidazole-based N-phenylbenzamide (4f) | Lung (A549) | 7.5 | frontiersin.org |

| Imidazole-based N-phenylbenzamide (4f) | Cervical (HeLa) | 9.3 | frontiersin.org |

| Imidazole-based N-phenylbenzamide (4f) | Breast (MCF-7) | 8.9 | frontiersin.org |

| Acenaphthylenone-linked Imidazole-2-thione (5h) | Breast (MCF-7) | < Doxorubicin (3-fold more active) | nih.gov |

| Acenaphthylenone-linked Imidazole-2-thione (5b) | Breast (MCF-7) | < Doxorubicin (1.5-fold more active) | nih.gov |

In addition to imidazoles, derivatives containing other heterocyclic systems, such as thieno[2,3-c]pyridine, have also been synthesized and screened for anticancer properties. mdpi.com These studies highlight the versatility of the thienyl core structure in developing new therapeutic agents for various disease models.

Structure-Activity Relationship (SAR) Elucidation

Identification of Key Structural Features for Observed Biological Effects

Structure-activity relationship (SAR) studies are crucial for identifying the molecular features of a compound that are essential for its biological activity. For allylamine derivatives, including those with a thienyl group, SAR studies have primarily focused on antifungal activity, but the principles can be extrapolated to other biological effects. nih.govdntb.gov.ua

The general structure of an arylcyclohexylamine, a related class, consists of a cyclohexyl or similar ring, an amine group, and an aryl group attached to the same carbon. wikipedia.org The biological activity is highly dependent on the nature of each of these three components. wikipedia.org

Key structural features identified for the biological activity of allylamine derivatives include:

The Allylamine Moiety: The tertiary allylamine function is often considered a prerequisite for the primary mechanism of action in antifungal allylamines like naftifine. nih.gov

The Aromatic/Heterocyclic Ring System: The nature of the aromatic system significantly influences activity. Replacing a phenyl ring with a thienyl group, as in this compound, is a common modification in medicinal chemistry. In studies of benzo[b]thienylallylamine antimycotics, the substitution pattern on the thiophene (B33073) ring was found to be critical. acs.orgasm.org

The Amine Substitution: The group(s) attached to the nitrogen atom are important. The amine is typically secondary or tertiary, with substituents like methyl or larger cyclic groups such as piperidine (B6355638) or pyrrolidine (B122466). wikipedia.org

Connecting Chain: In related molecules like homoallylamines, the flexible chain connecting two aromatic rings is a key region for structural modification and influencing activity. conicet.gov.ar

Systematic variation of these structural elements allows for the fine-tuning of the pharmacological profile, leading to compounds with vastly different effects, such as NMDA receptor antagonists, dopamine reuptake inhibitors, or opioid receptor agonists from the same basic scaffold. wikipedia.org

Influence of Substituents and Conformational Flexibility on Potency

Influence of Substituents: The type and position of substituents on both the thienyl ring and the amine group can drastically alter the compound's biological activity.

On the Aromatic Ring: In related antifungal compounds, substituting the aromatic ring is a structural feature that permits wide variations. nih.gov For example, in a series of platinum complexes, the introduction of electron-withdrawing substituents, such as chloro or fluoro-methyl groups, was found to enhance the photosensitizing capabilities of the molecules. rsc.org This principle of using electron-withdrawing or donating groups is a common strategy to modulate the electronic properties and, consequently, the biological interactions of a drug molecule.

On the Amine Group: The nature of the substituent on the nitrogen atom (the N-substituent) is critical. In the broader class of arylcyclohexylamines, modifying the N-substituent can fine-tune the pharmacological profile. wikipedia.org

On the Allyl Chain: Modifications to the side chain can also have a profound impact. Studies on analogs of the allylamine terbinafine have explored the effects of various side-chain substitutions. asm.org

Influence of Conformational Flexibility: Conformational flexibility refers to the ability of a molecule to adopt different spatial arrangements or shapes. This property is crucial for a drug's ability to bind effectively to its biological target.

The allylamine group itself introduces a degree of flexibility into the molecular structure. vulcanchem.com This flexibility allows the molecule to orient itself optimally within a receptor's binding pocket.

Computational and Theoretical Chemistry Applications

Quantum Chemical Characterization of Electronic Structures and Reactivity

Quantum chemical methods are fundamental to understanding the electronic nature of a molecule. These calculations can elucidate the distribution of electrons, identify reactive sites, and predict a wide range of molecular properties.

Detailed quantum-chemical studies on substituted thienopyrroles, which share the thiophene (B33073) ring structure, have shown that electronic and structural factors significantly influence their reactivity. For instance, analyses using the MNDO (Modified Neglect of Diatomic Overlap) semi-empirical method on thienopyrrole esters revealed that the regioselectivity of acylation reactions is highly dependent on the electron density distribution within the molecule and its complexes with catalysts like AlCl₃. Such studies compare calculated reaction heats and electron density distributions with experimental isomer percentages to understand what directs chemical transformations.

For 2-(2-Thienyl)allylamine, similar quantum chemical calculations would likely focus on:

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy and location of these frontier orbitals determine the molecule's ability to donate or accept electrons, highlighting its nucleophilic and electrophilic sites. The thiophene ring is electron-rich and would be expected to feature prominently in the HOMO, while the allylamine (B125299) group's reactivity would also be influenced by these orbitals.

Electron Density and Electrostatic Potential: Mapping the molecular electrostatic potential (MEP) would visually identify regions of positive and negative charge. The nitrogen atom of the amine group would be a site of negative potential (nucleophilic), while the hydrogen atoms of the amine would be positive (electrophilic). This information is critical for predicting how the molecule interacts with other reagents.

Reactivity Descriptors: Concepts from Density Functional Theory (DFT), such as chemical potential, hardness, softness, and Fukui functions, can be calculated to quantify reactivity. These descriptors provide a more nuanced understanding of which atoms within the molecule are most susceptible to nucleophilic or electrophilic attack.

A hypothetical table of calculated electronic properties for this compound, derived from DFT calculations, might look like this:

| Property | Predicted Value (Arbitrary Units) | Implication |

| HOMO Energy | -6.2 eV | Indicates electron-donating capability (nucleophilicity) |

| LUMO Energy | -0.5 eV | Indicates electron-accepting capability (electrophilicity) |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical reactivity and electronic stability |

| Dipole Moment | 1.8 D | Measures overall polarity of the molecule |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape and flexibility of a molecule are critical to its function, particularly its ability to interact with biological targets.

Conformational analysis of this compound would involve studying the rotation around its single bonds, primarily the bond connecting the thiophene ring to the allyl group and the bonds within the allylamine chain. Studies on similar heteroaromatic dimers, such as 2-(2-thienyl)pyrrole, have utilized high-level ab initio methods to systematically map the torsional potentials for inter-ring rotation. These calculations identify the most stable conformations (energy minima) and the energy barriers between them. For this compound, the key dihedral angle would be between the plane of the thiophene ring and the C-C-C plane of the allyl group. The results would indicate whether a planar or a twisted conformation is preferred.

Molecular dynamics (MD) simulations build upon this by simulating the movement of atoms over time, providing a dynamic picture of the molecule's behavior. MD simulations can be used to:

Explore the conformational landscape in different environments, such as in a vacuum or in a solvent like water.

Identify dominant motions and conformational changes that might be relevant to function.

Understand how the molecule's flexibility allows it to adapt its shape to fit into a binding site.

Research on furan- and thiophene-based arylamides has combined quantum mechanics with MD simulations to create accurate force fields for predicting conformational preferences in solution. This approach has shown that even weak intramolecular hydrogen bonds can significantly influence the preferred shape of a molecule.

Elucidation of Reaction Mechanisms via Density Functional Theory (DFT) Calculations

DFT is a workhorse of computational chemistry for studying chemical reactions. It provides a balance between accuracy and computational cost, making it suitable for mapping complex reaction pathways.

For this compound, DFT could be used to investigate various reactions, such as cycloadditions or electrophilic substitutions. For example, the allylamine moiety could participate in [2+2] cycloaddition reactions. DFT calculations can model the entire reaction pathway, from reactants to products, through the transition state.

A typical DFT study of a reaction mechanism would involve:

Optimizing Geometries: Calculating the lowest-energy structures of the reactants, products, and any intermediates.

Locating Transition States: Identifying the highest-energy point along the reaction coordinate, which represents the kinetic barrier to the reaction.

Studies on similar systems, like the cycloaddition of dienylfurans, have used DFT to compare different possible mechanistic pathways (e.g., concerted vs. stepwise) and determine the most favorable route. The calculations can also explain stereoselectivity, predicting why one stereoisomer is formed preferentially over another.

In silico Prediction of Biological Activity and Molecular Docking Studies

Computational methods are extensively used in drug discovery to predict the biological potential of molecules and to understand their interactions with protein targets.

Molecular docking is a key in silico technique that predicts how a small molecule (a ligand), such as this compound, might bind to the active site of a receptor, typically a protein or enzyme. The process involves:

Generating multiple possible orientations and conformations of the ligand within the binding site.

Using a scoring function to estimate the binding affinity for each pose.

The results can identify the most likely binding mode and provide a quantitative estimate of the binding energy. Docking studies on various heterocyclic compounds, including thiophene derivatives, have successfully predicted their potential as inhibitors for enzymes like α-amylase, α-glucosidase, and various kinases. These studies often reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

A hypothetical docking result for this compound into an enzyme active site might be summarized as follows:

| Parameter | Result | Interpretation |

| Binding Energy | -7.5 kcal/mol | Strong predicted binding affinity |

| Key Interactions | Hydrogen bond with ASP-121; Pi-sulfur interaction with PHE-258 | Identifies the specific amino acid residues crucial for binding |

| Inhibitory Constant (Ki) (predicted) | 5.2 µM | Estimates the potential potency of the compound as an inhibitor |

Beyond docking, other in silico methods like Quantitative Structure-Activity Relationship (QSAR) modeling and ADME (Absorption, Distribution, Metabolism, and Excretion) predictions can be used. QSAR models correlate structural features of a series of compounds with their biological activity, while ADME predictions assess the drug-likeness of a molecule, helping to identify candidates with favorable pharmacokinetic profiles.

Future Perspectives and Uncharted Research Avenues

Development of Novel Catalytic and Stereoselective Synthetic Methodologies

The synthesis of chiral molecules is of paramount importance in the pharmaceutical industry. For 2-(2-Thienyl)allylamine, the development of stereoselective synthesis methods, which produce a specific stereoisomer, is a key research goal.

Future research will likely focus on:

Asymmetric Catalysis : The use of chiral catalysts to produce enantiomerically pure this compound is a significant area of interest. Research into chiral phase-transfer catalysts and organocatalysts for the synthesis of complex amines is ongoing. kyoto-u.ac.jptuat.ac.jp One-pot synthesis methods, which combine multiple reaction steps into a single operation, could provide an efficient route to chiral allylamines. tuat.ac.jp

Advanced Catalytic Systems : Merging photoredox and nickel catalysis has emerged as a powerful method for constructing complex allylamine (B125299) derivatives under mild conditions. rsc.org This dual catalytic approach could be adapted for the synthesis of this compound, allowing for the introduction of diverse functional groups. rsc.org

Ring-Closing Metathesis : For creating more complex cyclic structures derived from this compound, ring-closing metathesis (RCM) of chiral allylamines offers a versatile strategy. acs.org This could lead to the synthesis of novel heterocyclic compounds with potential biological activity. acs.org

A visible-light-promoted three-component tandem reaction has been developed to synthesize difluoromethylated oxazolidin-2-imine from aryl allylamines, demonstrating the potential for complex modifications of the allylamine structure. rsc.org This highlights the possibility of creating novel derivatives of this compound with unique properties. rsc.org

Table 1: Potential Catalytic Strategies for Stereoselective Synthesis

| Catalytic Approach | Potential Advantage for this compound | Relevant Research Area |

| Asymmetric Phase-Transfer Catalysis | High enantioselectivity for chiral amine synthesis. | Chiral Amine Synthesis kyoto-u.ac.jp |

| Dual Photoredox/Nickel Catalysis | Mild reaction conditions and broad substrate scope. | Branched Allylamine Synthesis rsc.org |

| Ring-Closing Metathesis (RCM) | Access to complex cyclic amine derivatives. | Heterocyclic Amine Synthesis acs.org |

| Organocatalysis | Metal-free and environmentally benign synthesis. | Asymmetric Aldol Reactions tuat.ac.jp |

Exploration of Undiscovered Biological Targets and Therapeutic Applications

The structural motifs of this compound suggest a high potential for biological activity. Both thiophene (B33073) derivatives and allylamines are known to have a broad range of therapeutic applications. numberanalytics.comstudysmarter.co.uktaylorandfrancis.com

Potential Therapeutic Areas:

Antifungal Agents : Allylamines are a well-established class of antifungal drugs that function by inhibiting squalene (B77637) epoxidase, an essential enzyme in fungal cell membrane synthesis. studysmarter.co.ukmsdvetmanual.comjddonline.com This leads to ergosterol (B1671047) depletion and fungal cell death. msdvetmanual.com Given this, this compound is a prime candidate for investigation as a novel antifungal agent, potentially effective against dermatophytes and other fungi. studysmarter.co.uknih.gov

Anticancer Activity : Thiophene derivatives have been extensively studied for their anticancer properties. mdpi.com The thienyl nucleus is a core structure in many cancer growth inhibitors. mdpi.com For instance, di(3-thienyl)methanol has shown potent activity against brain cancer cells while exhibiting lower toxicity to normal cells. mdpi.com This suggests that this compound could be explored for its antiproliferative effects on various cancer cell lines. lshtm.ac.uk

Antibacterial and Antitubercular Activity : Thienyl derivatives have also shown promise as antibacterial and anti-tubercular agents. sioc-journal.cnmedjchem.com Specifically, certain thienyl chalcone (B49325) derivatives have exhibited significant inhibitory activity against strains like Bacillus subtilis. sioc-journal.cn Research into the antibacterial spectrum of this compound is therefore a logical next step.

Table 2: Known Biological Activities of Related Compound Classes

| Compound Class | Biological Activity | Mechanism of Action (if known) |

| Allylamines | Antifungal studysmarter.co.uktaylorandfrancis.comnih.gov | Inhibition of squalene epoxidase msdvetmanual.comjddonline.com |

| Thiophene Derivatives | Anticancer, Antibacterial, Antiviral, Anti-inflammatory mdpi.commedjchem.com | Varies depending on the specific derivative |

| Bithienyl Benzazoles | Antiproliferative, Antitrypanosomal lshtm.ac.uk | Not fully elucidated |

Integration into Advanced Materials Science and Supramolecular Chemistry

The unique electronic and structural properties of the thiophene ring make it a valuable component in materials science, particularly in the field of organic electronics. researchgate.netnumberanalytics.com

Potential Applications in Materials Science:

Organic Electronics : Thiophene-based polymers are known for their high conductivity and tunable optical properties, making them suitable for use in organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and solar cells. researchgate.netnumberanalytics.com The allylamine group of this compound could be used for polymerization or for grafting onto other materials, creating novel functional polymers.

Supramolecular Chemistry : The allylamine moiety can participate in hydrogen bonding and electrostatic interactions, which are fundamental to supramolecular chemistry. acs.org This could enable the self-assembly of this compound into ordered structures like nanoparticles or films. researchgate.netacs.orgnih.gov For example, poly(allylamine) has been used to create pH-sensitive nanocarriers for drug delivery. acs.orgnih.gov

Functionalized Surfaces : The amine group provides a reactive handle for attaching the molecule to surfaces, creating functionalized materials with tailored properties. This could be useful for developing biosensors or new catalytic surfaces.

Development of Sustainable and Green Chemistry Protocols for Synthesis

Modern chemical synthesis places a strong emphasis on green chemistry principles to minimize environmental impact. ijrpr.com Future research on this compound should prioritize the development of sustainable synthetic routes.

Green Chemistry Approaches:

Solvent-Free Reactions : Performing reactions without a solvent, or in a solid state, can significantly reduce waste. researchgate.net

Catalytic Methods : The use of catalysts, especially those that are reusable and operate under mild conditions, is a cornerstone of green chemistry. uni-bayreuth.deucl.ac.uk Research into boric acid or bimetallic nanocatalysts could lead to more sustainable synthesis protocols for amines. researchgate.netuni-bayreuth.de

Biocatalysis : Employing enzymes as catalysts (biocatalysis) offers a highly selective and environmentally friendly alternative to traditional chemical methods for amine synthesis. acs.org

Renewable Feedstocks : Investigating the synthesis of this compound from renewable starting materials would further enhance its green credentials. ijrpr.com

By focusing on these uncharted research avenues, the scientific community can unlock the full potential of this compound, paving the way for new discoveries in medicine, materials science, and sustainable chemistry.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2-Thienyl)allylamine, and what are their key reaction conditions?

- Methodological Answer : The compound can be synthesized via reduction of nitrovinyl precursors using boron-containing reducing agents. For example, 2-(2-nitrovinyl)thiophene derivatives react with diborane (B₂H₆) under controlled anhydrous conditions to yield amine products. This method requires inert atmospheres (e.g., N₂ or Ar) to prevent oxidation and side reactions. Reaction optimization includes temperature control (0–25°C) and stoichiometric ratios to minimize byproducts .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Characterization typically involves:

- Spectroscopy : NMR (¹H/¹³C) to confirm thienyl and allylamine moieties.

- Chromatography : HPLC-Fluo (fluorescence detection) or GC-MS to assess purity (>95%) and detect volatile impurities.

- Elemental Analysis : Verify C, H, N, S content against theoretical values.

Safety protocols (e.g., fume hood use) are critical during analysis due to the compound’s potential irritancy .

Q. What safety precautions are essential when handling this compound in the laboratory?

- Methodological Answer :

- GHS Classification : Likely corrosive (Skin/Irritant Category 1B) based on analogous allylamine derivatives. Use PPE (gloves, goggles) and work in ventilated areas.

- Storage : Keep in airtight containers under inert gas to prevent degradation.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers address discrepancies between computational predictions and experimental data for this compound’s reactivity?

- Methodological Answer :

- Computational Methods : Density Functional Theory (DFT) with exact-exchange functionals (e.g., B3LYP) improves thermochemical accuracy for amine-thiophene systems. Compare predicted reaction pathways (e.g., nucleophilic attack sites) with experimental yields .

- Experimental Validation : Use kinetic studies (e.g., time-resolved NMR) to identify intermediates. Adjust computational models to account for solvent effects or steric hindrance overlooked in simulations .

Q. What strategies optimize the regioselectivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Catalyst Design : Palladium complexes (e.g., Pd(OAc)₂ with bidentate ligands) enhance selectivity for C–N bond formation over competing C–S activation.

- Solvent Screening : Polar aprotic solvents (DMF, DMSO) favor electrophilic substitution at the thienyl β-position.

- Additives : Silver salts (Ag₂CO₃) suppress protodeamination side reactions .

Q. How can this compound be utilized in structure-activity relationship (SAR) studies for bioactive molecules?

- Methodological Answer :

- Derivatization : Introduce substituents (e.g., halogens, alkyl groups) at the allylamine or thienyl positions to modulate electronic properties.

- Biological Assays : Test derivatives as enzyme inhibitors (e.g., kinase assays) or receptor ligands (e.g., radioligand binding). Correlate activity trends with Hammett σ values or steric parameters .

Data Contradiction and Reproducibility

Q. How should researchers resolve inconsistencies in reported synthetic yields of this compound across studies?

- Methodological Answer :

- Critical Evaluation : Verify raw data from primary sources (e.g., NMR integrals, chromatograms) to exclude measurement errors.

- Reproducibility Protocols : Standardize reaction conditions (e.g., reagent purity, moisture control) using guidelines from .

- Meta-Analysis : Compare solvent systems, catalysts, and workup procedures to identify critical variables .

Experimental Design

Q. What steps ensure robust experimental design for studying this compound’s stability under varying pH conditions?

- Methodological Answer :

- pH-Dependent Stability Assays : Use buffered solutions (pH 1–13) and monitor degradation via UV-Vis or LC-MS at timed intervals.

- Control Experiments : Include antioxidants (e.g., BHT) to distinguish oxidative vs. hydrolytic degradation pathways.

- Data Logging : Document temperature, light exposure, and agitation to isolate contributing factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.